Hydrazine acetate

Descripción general

Descripción

Hydrazine acetate, also known as acetohydrazine, is an organic compound with the chemical formula CH3CONHNH2. It appears as a colorless crystal or crystalline powder and is soluble in water and other polar solvents. This compound is known for its pungent odor and has a melting point of approximately 91-92 degrees Celsius .

Métodos De Preparación

Hydrazine acetate can be synthesized through various methods. One common method involves the reaction of methyl acetate with hydrazine in the presence of a catalyst. This reaction produces this compound as a product . Another method involves the distillation of hydrazine hydrate with acetic acid, followed by crystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Análisis De Reacciones Químicas

Hydrazine acetate undergoes several types of chemical reactions, including:

Reduction: It acts as a reducing agent and can reduce metal ions, such as silver ions, to their metallic form.

Oxidation: When reacted with acidic oxidants, this compound releases nitrogen gas.

Substitution: It can react with acids to produce acetic acid and hydrazine.

Common reagents used in these reactions include acids, oxidants, and metal ions. The major products formed from these reactions are acetic acid, hydrazine, and nitrogen gas.

Aplicaciones Científicas De Investigación

Hydrazine acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the cleavage of glycosidic esters and anomeric denitration of carbohydrates. It also serves as a building block to prepare various organic derivatives.

Biology and Medicine: This compound is utilized in drug synthesis and organic synthesis as a reducing agent, intermediate, or reactant.

Industry: It is employed in metal surface treatment to achieve better bonding between metal and coating.

Mecanismo De Acción

The mechanism of action of hydrazine acetate involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This process often involves the formation of hydrazone intermediates, which can further react to form various products. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used .

Comparación Con Compuestos Similares

Hydrazine acetate can be compared with other similar compounds such as:

This compound is unique due to its specific applications in organic synthesis and its role as a reducing agent in various chemical reactions.

Actividad Biológica

Hydrazine acetate, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

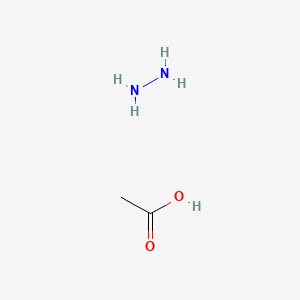

This compound is characterized by the presence of an acetate group attached to the hydrazine moiety. Its chemical structure can be represented as follows:

This structure allows this compound to participate in various biochemical interactions, contributing to its biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that hydrazine derivatives, including this compound, demonstrate significant antibacterial properties. For instance, compounds derived from hydrazines have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Effects : There is emerging evidence that hydrazine derivatives possess anticancer properties. Studies have reported that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Anti-inflammatory Properties : Hydrazine derivatives have been investigated for their anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Activity : this compound has been noted for its antioxidant properties, which may help in mitigating oxidative stress and preventing cellular damage .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Enzymes : Hydrazines can act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation .

- Metal Ion Chelation : Some studies suggest that hydrazones derived from hydrazines can chelate metal ions, which may enhance their biological efficacy against pathogens and cancer cells .

- Modulation of Signaling Pathways : Hydrazines may influence various signaling pathways involved in inflammation and cell survival, contributing to their therapeutic effects .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several hydrazone derivatives synthesized from this compound. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 5 |

| 2 | S. aureus | 10 |

| 3 | Pseudomonas aeruginosa | 15 |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain hydrazone derivatives exhibited significant cytotoxicity. For example, a derivative showed an IC50 value of 8 μg/mL against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hydrazine acetate is predominantly employed as a selective deprotecting agent in carbohydrate and peptide chemistry. [, , , , , , ] It exhibits a particular affinity for cleaving specific protecting groups like acetyl groups, especially in the presence of more sensitive moieties. [, ] This selectivity is crucial in multi-step syntheses of complex molecules.

ANone: this compound is represented by the molecular formula CH₆N₂O₂ and has a molecular weight of 90.08 g/mol.

A: this compound demonstrates remarkable selectivity in cleaving phenolic acetates while leaving sensitive monolignol ester conjugates intact. [] This selectivity is crucial for synthesizing monolignol γ-conjugates, which serve as valuable intermediates in lignin biosynthesis. []

A: While the research highlights the application of this compound in both solid-phase and fluorous-phase synthesis, [] specific details regarding differences in reactivity or handling are not elaborated upon. Further investigation into the literature might be needed to address this question comprehensively.

A: this compound acts as a mild and efficient reagent for the anomeric denitration of carbohydrates. [, ] This process involves removing a nitro group from the anomeric carbon of a sugar molecule. This is particularly useful in carbohydrate chemistry for manipulating the reactivity and stereochemistry of sugar derivatives.

A: this compound is utilized to regenerate lysine from Nε-formyllysine in peptide synthesis. [, ] This is particularly useful in synthesizing peptides containing lysine, where the Nε-formyl group serves as a protecting group during synthesis.

A: In one study, this compound was successfully employed in the multi-step synthesis of α-melanocyte-stimulating hormone (MSH). [] It facilitated the removal of the Nε-formyl protecting group from a precursor peptide, yielding the desired hormone with biological activity comparable to the natural form.

ANone: The provided research primarily focuses on specific applications of this compound in carbohydrate and peptide chemistry. While they do not delve into historical context or milestones, they emphasize its continued relevance as a versatile reagent in synthetic chemistry.

ANone: While the research papers do not explicitly discuss safety regulations, it's crucial to emphasize that this compound, like all hydrazine derivatives, requires careful handling. Consulting the relevant Safety Data Sheets and adhering to established laboratory safety protocols is paramount when working with this compound.

A: One study describes the reaction of this compound with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, highlighting its potential in synthesizing nitrogen-rich heterocyclic compounds. [] This suggests that the applications of this compound extend beyond its conventional use as a deprotecting agent.

A: The research emphasizes the advantages of this compound, such as its mild reaction conditions and high selectivity, compared to other reagents. [, , , ] For example, in deacetylating phenolic compounds, it outperforms alternative methods by preserving sensitive functional groups. []

A: The research papers mention common analytical techniques like thin-layer chromatography (TLC) [] and nuclear magnetic resonance (NMR) spectroscopy [] to monitor reactions and characterize the products. These methods help determine reaction progress, confirm product formation, and assess purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.